![molecular formula C12H12N2S B13103579 2-[4-(2-Pyrimidinyl)phenyl]ethanethiol CAS No. 545424-24-6](/img/structure/B13103579.png)
2-[4-(2-Pyrimidinyl)phenyl]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is an organic compound that features a pyrimidine ring attached to a phenyl group, which is further connected to an ethanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Ethanethiol Moiety: The final step involves the nucleophilic substitution of a halogenated phenyl derivative with ethanethiol under basic conditions.
Industrial Production Methods
Industrial production of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride.
Substitution: The ethanethiol moiety can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted ethanethiol derivatives.
Scientific Research Applications
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Pyridin-2-yl)phenyl)ethanethiol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-(Thiazol-2-yl)phenyl)ethanethiol: Contains a thiazole ring instead of a pyrimidine ring.
2-(4-(Quinolin-2-yl)phenyl)ethanethiol: Features a quinoline ring in place of the pyrimidine ring.
Uniqueness
2-(4-(Pyrimidin-2-yl)phenyl)ethanethiol is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of drugs with high specificity and potency .
Properties
CAS No. |
545424-24-6 |
|---|---|
Molecular Formula |
C12H12N2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(4-pyrimidin-2-ylphenyl)ethanethiol |
InChI |
InChI=1S/C12H12N2S/c15-9-6-10-2-4-11(5-3-10)12-13-7-1-8-14-12/h1-5,7-8,15H,6,9H2 |
InChI Key |
DTYRLPXMRGDTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


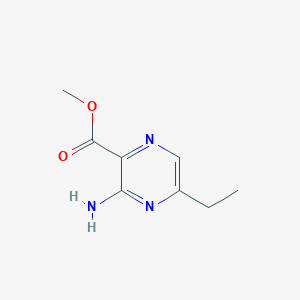
![2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
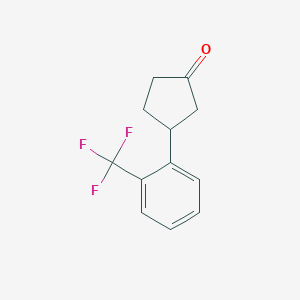



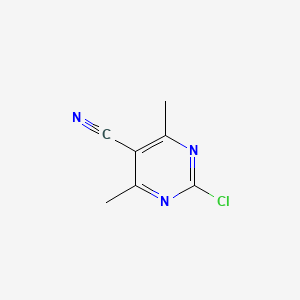
![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
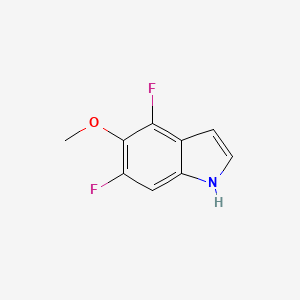
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
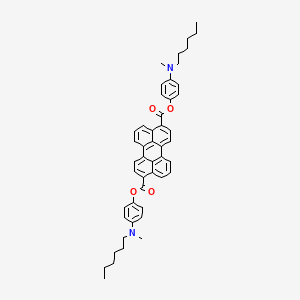
![6-([1,1'-Biphenyl]-3-yl)-2-hydroxyisoquinoline-1,3(2H,4H)-dione](/img/structure/B13103580.png)
